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molecular formula C10H7BrClN3 B1610168 5-bromo-2-chloro-N-phenylpyrimidin-4-amine CAS No. 280581-50-2

5-bromo-2-chloro-N-phenylpyrimidin-4-amine

Cat. No. B1610168
M. Wt: 284.54 g/mol
InChI Key: NKUZAJOBLJQQPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07943629B2

Procedure details

In analogy to compound 1.1, a solution of 0.3 g (1.32 mmol) of 5-bromo-2,4-dichloro-pyrimidine in 5 ml of acetonitrile is reacted with 0.13 ml (1.42 mmol) of aniline in the presence of 0.22 ml (1.6 mmol) of triethylamine. Purification by chromatography (silica gel, ethyl acetate/hexane with ethyl acetate 0-100%) results in 0.289 g (77% of theory) of the product.
[Compound]
Name
compound 1.1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.13 mL
Type
reactant
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](Cl)=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1.[NH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C(N(CC)CC)C>C(#N)C>[Br:1][C:2]1[C:3]([NH:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1

Inputs

Step One
Name
compound 1.1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.3 g
Type
reactant
Smiles
BrC=1C(=NC(=NC1)Cl)Cl
Name
Quantity
0.13 mL
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
0.22 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification by chromatography (silica gel, ethyl acetate/hexane with ethyl acetate 0-100%)
CUSTOM
Type
CUSTOM
Details
results in 0.289 g (77% of theory) of the product

Outcomes

Product
Name
Type
Smiles
BrC=1C(=NC(=NC1)Cl)NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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